molecular formula C11H13BrN2O3 B8169620 (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine

(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine

Cat. No.: B8169620
M. Wt: 301.14 g/mol
InChI Key: VSSAIGFGYXUHKJ-UHFFFAOYSA-N
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Description

(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine typically involves multiple steps. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The methoxy group is then introduced through a methylation reaction. Finally, the cyclopropylmethylamine moiety is attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of substituted derivatives .

Scientific Research Applications

(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted aromatic amines with nitro, methoxy, and bromine groups. Examples include:

Uniqueness

The uniqueness of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine lies in its specific combination of functional groups and the cyclopropylmethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-3-methoxy-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-17-10-5-8(12)4-9(11(10)14(15)16)13-6-7-2-3-7/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSAIGFGYXUHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])NCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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